Lys[Z(NO2)]-Pro, also known as Lysine-(benzyloxycarbonyl)-proline with a nitro group substitution, is a modified peptide that serves as a potent inhibitor of the proton-dependent oligopeptide transporters PEPT1 and PEPT2. These transporters are crucial for the absorption of di- and tripeptides in the human intestine and kidney. The compound's design aims to enhance its binding affinity to these transporters, thereby modulating peptide transport mechanisms.
The compound is synthesized through established peptide synthesis techniques, often utilizing automated synthesizers in industrial settings. It is primarily used in biochemical research to study peptide transport mechanisms and their implications in drug absorption.
Lys[Z(NO2)]-Pro falls under the category of modified peptides and is classified as a high-affinity inhibitor of peptide transporters. Its structural modifications, including the nitro group and the benzyloxycarbonyl protection, contribute to its unique properties compared to natural peptides.
The synthesis of Lys[Z(NO2)]-Pro typically involves several key steps:
The synthesis process may involve optimization for yield and purity, often utilizing high-performance liquid chromatography for purification. The industrial production employs automated synthesizers to streamline the process while maintaining quality control.
Lys[Z(NO2)]-Pro consists of a lysine residue modified with a benzyloxycarbonyl group and a nitro substitution, linked to a proline residue. The molecular formula is , indicating a complex structure with multiple functional groups.
The structural characteristics include:
Lys[Z(NO2)]-Pro can participate in various chemical reactions:
Common reagents for these reactions include:
Lys[Z(NO2)]-Pro acts by competitively inhibiting the peptide transporters PEPT1 and PEPT2. By binding to these transporters, it disrupts their normal function, hindering the uptake of natural substrates such as dipeptides and tripeptides across cellular membranes. This mechanism has implications for drug absorption and therapeutic applications in enhancing drug delivery systems.
Lys[Z(NO2)]-Pro typically appears as a white to off-white powder, soluble in polar organic solvents such as dimethyl sulfoxide and dimethylformamide but insoluble in water due to its hydrophobic components.
Key chemical properties include:
Lys[Z(NO2)]-Pro has significant applications in various scientific fields:
The development of Lys[Z(NO₂)]-Pro (also known as Lys-[4-nitrobenzyloxycarbonyl]-Proline) emerged from systematic structure-activity relationship (SAR) studies in the 1990s–2000s aimed at designing potent inhibitors of the mammalian proton-coupled oligopeptide transporters PEPT1 (Solute Carrier Family 15 Member 1) and PEPT2 (Solute Carrier Family 15 Member 2). Researchers synthesized modified dipeptides by introducing bulky, hydrophobic groups (e.g., 4-nitrobenzyloxycarbonyl, abbreviated Z(NO₂)) to the ε-amino group of lysine residues. This design exploited the transporters’ promiscuous substrate-binding pockets, which accommodate diverse peptide-like structures [1] [4].
Early biochemical screens identified Lys[Z(NO₂)]-Pro as a standout inhibitor due to its sub-micromolar affinity for PEPT2. Quantitative inhibition assays revealed a half-maximal inhibitory concentration (IC₅₀) of ~7 μM for bacterial homologs and a inhibition constant (Kᵢ) of 6.2 (pKᵢ = 6.2) for mammalian PEPT2 [4] [6]. Its potency exceeded earlier inhibitors like 4-aminomethylbenzoic acid (4-AMBA) (pKᵢ = 2.5) and was selective for SLC15 transporters over unrelated solute carriers. The compound’s efficacy stemmed from:
Table 1: Inhibition Potency of Lys[Z(NO₂)]-Pro Against SLC15 Transporters
Transporter | Affinity (Kᵢ or IC₅₀) | Experimental System | |
---|---|---|---|
PEPT2 (SLC15A2) | Kᵢ = 6.2 (pKᵢ) | Mammalian cell assays | |
YePEPT (Bacterial Homolog) | IC₅₀ = 7.6 μM | E. coli uptake assays | |
DtpA (E. coli) | Kᵢ = 43 μM | Radioligand competition | [1] [4] |
Lys[Z(NO₂)]-Pro enabled breakthroughs in understanding the molecular mechanisms of proton-coupled oligopeptide transporters. Key contributions include:
Elucidating Binding Pocket Plasticity: Co-crystallization of Lys[Z(NO₂)]-Pro with bacterial homologs (e.g., YePEPT from Yersinia enterocolitica) revealed a novel hydrophobic sub-pocket ("PZ Pocket") that accommodates the Z(NO₂) group. This pocket is absent in apo structures and forms via conformational changes in transmembrane helices upon inhibitor binding, demonstrating dynamic plasticity in substrate recognition [1] [5].
Mechanism of Competitive Inhibition: Biochemical assays confirmed Lys[Z(NO₂)]-Pro acts as a competitive inhibitor, blocking natural substrate uptake (e.g., radiolabeled Ala-Ala) by occupying the substrate-binding site. In counterflow assays, unlike transported antibiotics (e.g., cefadroxil), it cannot drive concentrative uptake, confirming pure inhibition [3] [6].
Probing Proton Coupling: The inhibitor’s binding affinity increases under acidic conditions, mirroring the proton-dependence of SLC15 transporters. Mutagenesis studies showed residues critical for protonation (e.g., Glutamate 595 in transmembrane helix 10) also affect Lys[Z(NO₂)]-Pro binding, linking inhibitor interactions to the proton-translocation mechanism [7].
Structural Biology Applications: As a high-affinity ligand, Lys[Z(NO₂)]-Pro stabilized PEPT2 for cryo-electron microscopy studies. It facilitated the determination of outward-open conformations, revealing how inhibitors lock transporters in static configurations, preventing conformational cycling required for substrate translocation [3] [6].
Table 2: Key Structural Insights Enabled by Lys[Z(NO₂)]-Pro
Insight | Experimental Approach | Finding | |
---|---|---|---|
PZ Pocket Formation | X-ray crystallography of YePEPT | Induced-fit creation of a hydrophobic pocket | |
Inhibitor-Induced Conformational Changes | Comparative apo vs. inhibitor-bound structures | Shift from inward-open to occluded state | |
Competitive Binding Site | Cryo-EM of PEPT2 | Overlap with antibiotic binding sites (e.g., cefadroxil) | [1] [3] |
The compound’s most profound impact lies in validating the "substrate-inhibitor continuum" model, where transporter promiscuity allows ligands to function as substrates, inhibitors, or both, depending on their ability to trigger conformational transitions. Lys[Z(NO₂)]-Pro’s inability to initiate transport—despite high-affinity binding—highlights the mechanistic distinction between binding and translocation [3] [5] [7].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: